molecular formula C13H11ClF3N3O2 B5606124 7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione

Cat. No. B5606124
M. Wt: 333.69 g/mol
InChI Key: OVRHAGBXNKCFIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[4.4]nonane derivatives, including similar compounds, involves complex organic reactions. One-pot synthesis methods have been developed for efficient production, demonstrating the compound's intricate formation process. For example, a one-pot synthesis approach using Mn(III)-based oxidation has been employed for the synthesis of related 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, highlighting the procedural simplicity and good yields (Huynh, Nguyen, & Nishino, 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[4.4]nonane derivatives is characterized by spirocyclic frameworks, often analyzed through X-ray crystallography and molecular modeling. Studies on similar compounds provide insights into their conformation and the influence of substituents on their spatial arrangement, crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions and Properties

Diazaspiro[4.4]nonane derivatives participate in a variety of chemical reactions, influenced by their unique structural features. Their reactivity can be tailored for specific applications, such as the development of new pharmacological agents. The compounds' ability to undergo cyclopropanation, demonstrated in related studies, showcases their versatility in synthetic chemistry (Banothu, Basavoju, & Bavantula, 2015).

properties

IUPAC Name

7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O2/c14-8-3-7(13(15,16)17)5-18-10(8)20-2-1-12(6-20)4-9(21)19-11(12)22/h3,5H,1-2,4,6H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRHAGBXNKCFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC12CC(=O)NC2=O)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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